N-(3,4-dichlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
Description
N-(3,4-dichlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, an ethoxy-hydroxybenzylidene moiety, and a hydrazinyl-oxoacetamide structure. Its unique chemical structure makes it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4/c1-2-26-15-7-10(3-6-14(15)23)9-20-22-17(25)16(24)21-11-4-5-12(18)13(19)8-11/h3-9,23H,2H2,1H3,(H,21,24)(H,22,25)/b20-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYQSXPNTNLPJP-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation of 3,4-dichloroaniline with ethoxy-4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)octanamide
- N-(4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthylidene)methanamine
- N’-(3-ethoxy-4-hydroxybenzylidene)nicotinohydrazide
Uniqueness
N-(3,4-dichlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its stability and lipophilicity, while the ethoxy-hydroxybenzylidene moiety contributes to its potential as a bioactive compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
